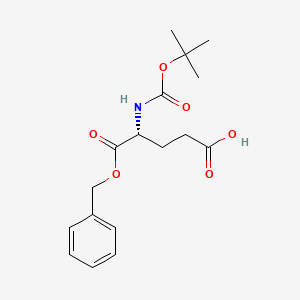

Boc-D-Glu-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUKWBYQQYBTF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-30-3 | |

| Record name | N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-D-Glu-OBzl for Researchers

This technical guide provides essential information on N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester, commonly referred to as Boc-D-Glu-OBzl. It is a crucial building block in peptide synthesis, particularly for the incorporation of D-glutamic acid residues. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering key data, experimental context, and workflow visualizations.

Core Compound Data

This compound is a derivative of D-glutamic acid where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the α-carboxyl group is protected as a benzyl ester (OBzl). This dual protection strategy makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

| Identifier | Value |

| CAS Number | 34404-30-3[1][2][3][4] |

| Molecular Weight | 337.37 g/mol |

| Empirical Formula | C₁₇H₂₃NO₆ |

| Synonyms | Boc-D-glutamic acid 1-benzyl ester, N-α-t.-Boc-D-glutamic acid α-benzyl ester |

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of an amino acid residue, such as this compound, onto a growing peptide chain attached to a solid support resin.

Materials and Reagents:

-

Resin (e.g., Merrifield resin) with an attached N-terminally protected amino acid.

-

Boc-protected amino acid (e.g., this compound).

-

Deprotection agent: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization agent: Diisopropylethylamine (DIEA) in DCM.

-

Coupling agent: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in N,N-dimethylformamide (DMF).

-

Washing solvents: DCM, DMF, Methanol.

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes to allow for better accessibility of the reactive sites.

-

Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed by treatment with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This exposes the free amine group for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed with DCM to remove the TFA and the cleaved Boc group.

-

Neutralization: The protonated amine group is neutralized with a solution of DIEA in DCM (typically 5-10% v/v) to prepare it for the coupling reaction. This step is followed by washing with DCM and DMF to remove excess base.

-

Amino Acid Activation and Coupling: The incoming Boc-protected amino acid (e.g., this compound) is pre-activated by reacting it with a coupling agent such as DCC or a mixture of HBTU and HOBt in DMF. The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: After the coupling reaction is complete, the resin is washed extensively with DMF, DCM, and methanol to remove any unreacted reagents and byproducts.

-

Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all protecting groups (including the benzyl ester on the glutamic acid side chain) are removed simultaneously, typically using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualized Workflow: Boc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical nature of adding a single Boc-protected amino acid, such as this compound, during solid-phase peptide synthesis.

Caption: Workflow of a single amino acid addition cycle in Boc-SPPS.

This guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications, further optimization of the described protocols may be necessary.

References

Technical Guide: Solubility Profile of Boc-D-Glu-OBzl in DMF and DCM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl) in two common organic solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This information is critical for its application in peptide synthesis, drug discovery, and other areas of chemical research.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble[1] | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Data not available |

Note: The lack of specific quantitative data in literature underscores the importance of the experimental protocol provided in the subsequent section.

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound like this compound.[2][3] This method is considered reliable for obtaining equilibrium solubility data.[2]

Objective: To determine the saturation concentration of this compound in DMF and DCM at a controlled temperature.

Materials:

-

This compound (solid)

-

N,N-Dimethylformamide (DMF), analytical grade

-

Dichloromethane (DCM), analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Add a known volume of the respective solvent (DMF or DCM) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy. The solubility in DMF is especially important as DMF is a common solvent for coupling reactions in SPPS. A typical workflow involving this compound in SPPS is depicted below.

References

Spectroscopic Profile of Boc-D-Glu-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl), a critical building block in peptide synthesis and drug discovery. This document presents available and predicted spectroscopic data, detailed experimental protocols, and a workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Phenyl-H |

| ~5.12 | s | 2H | -CH₂- (Benzyl) |

| ~5.05 | d | 1H | NH |

| ~4.35 | m | 1H | α-CH |

| ~2.45 | m | 2H | γ-CH₂ |

| ~2.20 | m | 1H | β-CH (diastereotopic) |

| ~2.00 | m | 1H | β-CH (diastereotopic) |

| 1.44 | s | 9H | C(CH₃)₃ (Boc) |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C=O (γ-carboxyl) |

| ~172.0 | C=O (α-carboxyl) |

| ~155.5 | C=O (Boc) |

| ~135.5 | Phenyl C (quaternary) |

| ~128.6 | Phenyl CH |

| ~128.3 | Phenyl CH |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~67.0 | -CH₂- (Benzyl) |

| ~53.0 | α-CH |

| ~30.0 | γ-CH₂ |

| ~28.3 | C(CH₃)₃ (Boc) |

| ~27.5 | β-CH₂ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Amide) |

| ~3030 | Weak | C-H Stretch (Aromatic) |

| ~2980, ~2930 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Benzyl Ester) |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O Stretch (Boc Urethane) |

| ~1510 | Medium | N-H Bend (Amide II) |

| ~1160 | Strong | C-O Stretch (Ester and Boc) |

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

| m/z Ratio | Ion | Fragmentation Pathway |

| 338.15 | [M+H]⁺ | Molecular ion with protonation. |

| 360.13 | [M+Na]⁺ | Sodium adduct of the molecular ion. |

| 282.13 | [M-C₄H₉+H]⁺ | Loss of tert-butyl group from the Boc protecting group. |

| 238.10 | [M-Boc+H]⁺ | Loss of the entire Boc group. |

| 108.06 | [C₇H₈O]⁺ | Benzyl alcohol cation from the ester cleavage. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group. |

Ionization method: Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to internal standard tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 338.15) and apply collision-induced dissociation (CID) to generate fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Synthesis and Purification of Boc-D-Glu-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of N-α-tert-Butoxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl), a crucial protected amino acid derivative in peptide synthesis and pharmaceutical development. This document details both chemical and biocatalytic synthetic approaches, comprehensive purification protocols, and characterization data.

Introduction

This compound is a valuable building block in the synthesis of peptides and complex organic molecules. The tert-butoxycarbonyl (Boc) group protects the α-amino functionality, while the benzyl ester (OBzl) selectively protects the α-carboxylic acid of D-glutamic acid. This orthogonal protection scheme allows for selective deprotection and coupling reactions, which are essential in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The D-configuration is often incorporated into peptidomimetics to enhance metabolic stability and modulate biological activity.

Synthesis of this compound

Two primary routes for the synthesis of this compound are presented: a traditional chemical synthesis and a more recent biocatalytic approach.

Chemical Synthesis

The chemical synthesis of this compound is a two-step process involving the protection of the amino group of D-glutamic acid, followed by the selective esterification of the α-carboxylic acid.

Step 1: N-Boc Protection of D-Glutamic Acid

The first step is the protection of the amino group of D-glutamic acid with di-tert-butyl dicarbonate (Boc)₂O.[2]

Experimental Protocol:

-

Dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the product, N-Boc-D-glutamic acid, with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-glutamic acid as a white solid.[2]

Step 2: Selective α-Benzylation of N-Boc-D-Glutamic Acid

The selective esterification of the α-carboxylic acid can be challenging due to the presence of the γ-carboxylic acid. One common approach involves the use of benzyl bromide in the presence of a suitable base.

Experimental Protocol:

-

Dissolve N-Boc-D-glutamic acid in a suitable solvent such as DMF.

-

Add one equivalent of a non-nucleophilic base, such as cesium carbonate or a hindered amine, and stir for 15-30 minutes at room temperature.

-

Add one equivalent of benzyl bromide and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Biocatalytic Synthesis

A greener and more selective alternative for the synthesis of the L-enantiomer has been reported, which can be adapted for the D-enantiomer. This method utilizes an enzyme for the regioselective α-benzylation of N-Boc-glutamic acid.[3]

Experimental Protocol:

-

Incubate N-Boc-D-glutamic acid (17 g/L) with immobilized Alcalase (182 mg) in dry benzyl alcohol (1 mL reaction volume).

-

Maintain the reaction at 50°C overnight with stirring.

-

After the reaction, dilute the mixture with acetonitrile for subsequent purification. This method has been reported to achieve a yield of 81% for the L-enantiomer.

Purification of this compound

The crude product from the synthesis typically requires purification to achieve the high purity (>98%) needed for peptide synthesis. Flash column chromatography and recrystallization are common methods.

Flash Column Chromatography

Experimental Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the product using a gradient of ethyl acetate in hexanes or methanol in chloroform. A typical gradient could be 0-10% methanol in chloroform.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

If the purified product is a solid, recrystallization can be employed for further purification.

Experimental Protocol:

-

Dissolve the this compound in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Data Presentation

Synthesis and Purification Summary

| Parameter | Chemical Synthesis | Biocatalytic Synthesis |

| Starting Material | D-Glutamic Acid | N-Boc-D-Glutamic Acid |

| Key Reagents | (Boc)₂O, NaOH, Benzyl Bromide, Base | Immobilized Alcalase, Benzyl Alcohol |

| Reaction Steps | 2 | 1 |

| Reported Yield | Not explicitly stated for the full sequence | 81% (for L-enantiomer) |

| Purification Method | Flash Column Chromatography, Recrystallization | Flash Column Chromatography |

| Purity (HPLC/TLC) | >98% | >98% |

Physicochemical and Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₆ | |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 95-99 °C | |

| Optical Rotation [α]²⁵/D | -31.5 to -26.5 ° (c=1 in methanol) | |

| Purity (HPLC) | ≥98% | |

| Storage Temperature | 2-8 °C |

¹H NMR (400 MHz, DMSO-d₆, ppm) of a related compound (cyclo-[L-Phe-L-Glu(OBzl)]): δ 8.24 (s, 1H), 8.09 (s, 1H), 7.44-7.00 (m, 10H), 5.02 (s, 2H), 4.22-4.17 (m, 1H), 3.72-3.67 (m, 1H), 3.15 (d, J=13.3 Hz, 1H), 2.82 (dd, J=4.4, 13.3 Hz, 1H), 1.76-1.66 (m, 2H), 1.32-1.21 (m, 1H), 1.13-1.02 (m, 1H).

¹³C NMR (100 MHz, DMSO-d₆, ppm) of a related compound (cyclo-[L-Phe-L-Glu(OBzl)]): δ 171.9, 166.3, 166.1, 136.2, 135.8, 130.2 (2C), 128.3 (2C), 127.9 (3C), 127.8 (2C), 126.7, 65.2, 55.2, 52.8, 37.9, 28.3, 28.2.

IR: Conforms to structure.

Visualizations

References

The Chirality Advantage: A Technical Guide to D-Amino Acids in Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic application of peptides, while promising due to their high specificity and potency, is often hindered by their inherent susceptibility to enzymatic degradation, leading to poor pharmacokinetic profiles. A key strategy to overcome this limitation is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the core advantages of utilizing D-amino acids in peptide drug design, focusing on enhanced enzymatic stability, improved bioavailability, modulated receptor interactions, and altered immunogenicity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and visual representations of key concepts to facilitate the rational design of next-generation peptide therapeutics.

Core Advantages of D-Amino Acid Incorporation

The substitution of L-amino acids with their D-enantiomers introduces profound changes in the physicochemical properties of peptides, leading to several therapeutic benefits.

Enhanced Enzymatic Stability

Peptides composed of L-amino acids are readily degraded by proteases, which are stereospecific for L-isomers. The introduction of D-amino acids disrupts this recognition, rendering the peptide bonds resistant to cleavage and significantly extending the peptide's half-life in biological fluids.[1][2] This enhanced stability is a primary driver for the use of D-amino acids in therapeutic peptide design.[3] For instance, a peptide containing D-amino acids at its N- and C-termini was shown to be completely stable in diluted lysosomal and human serum preparations.

Improved Bioavailability and Pharmacokinetics

The increased resistance to proteolysis directly translates to improved bioavailability and a longer in vivo circulation half-life. This allows for less frequent dosing and a more sustained therapeutic effect. For example, an in vivo study in mice demonstrated that a peptide containing D-amino acids exhibited a plasma half-life approximately an order of magnitude longer than a similar all-L-amino acid peptide (36 minutes vs. 2-6 minutes).

Modulated Receptor Binding and Activity

The stereochemistry of amino acids can significantly influence the three-dimensional conformation of a peptide, which is critical for its interaction with biological targets. While a direct swap of all L-amino acids for D-amino acids (an "inverso" peptide) often disrupts binding to the native L-target, strategic single or multiple D-amino acid substitutions can sometimes enhance receptor affinity and selectivity. This is because the D-amino acid can induce a specific turn or secondary structure that is more favorable for receptor binding.

Reduced Immunogenicity

Peptides containing D-amino acids are generally considered to be less immunogenic than their L-counterparts. This is attributed to their inefficient processing and presentation by major histocompatibility complex (MHC) class II molecules, a critical step in initiating a T-cell dependent immune response. By evading the host's immune surveillance, D-peptides have a lower risk of eliciting anti-drug antibodies, which can lead to reduced efficacy and adverse effects.

Quantitative Data Summary

The following tables summarize the quantitative advantages of incorporating D-amino acids into peptide therapeutics based on available literature.

| Peptide/Modification | Matrix | Half-life (L-form) | Half-life (D-form/modified) | Fold Improvement | Reference |

| Model Peptide | Mouse Plasma | 2-6 min | 36 min | ~6-18 | |

| Short L-peptides | Proteinase K | < 4 hours (100% degraded) | > 24 hours (15% remaining) | >6 | |

| Melittin (in polymer conjugate) | Mouse Model | N/A (elicited strong anti-PEG IgG and IgM response) | N/A (did not elicit a significant antibody response) | N/A (Qualitative) |

Table 1: Comparison of Enzymatic Stability and Immunogenicity.

| Peptide/Target | Binding Affinity Metric (L-form) | Binding Affinity Metric (D-form/modified) | Change in Affinity | Reference |

| Antitumor Peptide RDP215 | IC50 (Melanoma cells) ~5 µM | IC50 (Melanoma cells) ~2.5 µM | 2-fold increase | |

| SOAP Peptide vs. S. aureus | MIC 6.2 µM | MIC 3.1 µM | 2-fold increase |

Table 2: Comparison of Biological Activity.

Experimental Protocols

In Vitro Protease Stability Assay

This protocol outlines a general method for assessing the stability of peptides in the presence of proteases using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the rate of degradation of a peptide by a specific protease.

Materials:

-

Test peptide and its D-amino acid analog

-

Protease of interest (e.g., trypsin, chymotrypsin, proteinase K)

-

Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

HPLC system with a C18 column

-

Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test peptide and its analog in an appropriate solvent (e.g., water or DMSO).

-

Prepare a stock solution of the protease in the reaction buffer.

-

Prepare the reaction buffer and quenching solution.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add the reaction buffer.

-

Add the peptide solution to the reaction buffer to a final desired concentration (e.g., 1 mg/mL).

-

Initiate the reaction by adding the protease solution to a final desired concentration (e.g., 1:100 enzyme to substrate ratio).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution. This will stop the enzymatic activity.

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.

-

Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide from the degradation curve.

-

Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a peptide to its receptor using a competitive binding format.

Objective: To determine the inhibitory constant (Ki) of a test peptide for its receptor.

Materials:

-

Cell membranes or purified receptors expressing the target receptor.

-

Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

-

Unlabeled test peptide (competitor).

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

96-well filter plates.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test peptide in the assay buffer.

-

Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).

-

Prepare the receptor membrane suspension in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add the serially diluted unlabeled test peptide to the wells.

-

Add the labeled ligand to all wells (except for non-specific binding control).

-

For non-specific binding control wells, add a high concentration of an unlabeled known ligand.

-

Initiate the binding reaction by adding the receptor membrane suspension to all wells.

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound ligand.

-

-

Detection:

-

If using a radiolabeled ligand, dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.

-

If using a fluorescently labeled ligand, measure the fluorescence intensity of the filters using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the labeled ligand as a function of the concentration of the unlabeled test peptide.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of a peptide in a mouse model.

Objective: To determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of a peptide in mice.

Materials:

-

Test peptide.

-

Vehicle for administration (e.g., saline, PBS).

-

Mice (e.g., C57BL/6 or BALB/c).

-

Dosing syringes and needles.

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).

-

Analytical method for quantifying the peptide in plasma (e.g., LC-MS/MS).

Procedure:

-

Animal Preparation and Dosing:

-

Acclimate the mice to the housing conditions for at least one week.

-

Administer the test peptide to the mice via the desired route (e.g., intravenous, subcutaneous, oral).

-

-

Blood Sampling:

-

At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) after dosing, collect blood samples from the mice (e.g., via tail vein, retro-orbital sinus, or cardiac puncture for terminal sampling).

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA, heparin).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the peptide in plasma.

-

Analyze the plasma samples to determine the concentration of the peptide at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the peptide versus time.

-

Use pharmacokinetic modeling software to calculate key parameters such as:

-

Half-life (t½)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of representative peptide therapeutics that incorporate D-amino acids or are analogs with enhanced stability.

Caption: Signaling pathway of Octreotide, a somatostatin analog.

Caption: Mechanism of action of Gramicidin S.

Experimental Workflows

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Role of Boc and Bzl protecting groups in SPPS

An In-depth Technical Guide on the Role of Boc and Bzl Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, provides an efficient methodology for the stepwise assembly of amino acids into a defined peptide sequence on an insoluble resin support.[1] This approach radically simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1] Central to the success of SPPS is the use of protecting groups, which temporarily shield reactive functional groups on the amino acids to prevent undesirable side reactions and ensure the correct peptide bond formation.[2][3]

The two most dominant strategies in SPPS are defined by the choice of the temporary protecting group for the α-amino (Nα) group: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This guide provides a detailed examination of the classical Boc/Bzl strategy, a robust and powerful method that remains highly relevant for the synthesis of complex and "difficult" peptide sequences. In this scheme, the Nα-amino group is temporarily protected by the Boc group, while semi-permanent protection of reactive amino acid side chains is achieved with benzyl (Bzl)-based groups. Although both Boc and Bzl groups are acid-labile, they are cleaved under markedly different acidic strengths, a principle often referred to as "quasi-orthogonality" or graduated lability.

Core Chemistry: The Roles of Boc and Bzl

The fundamental distinction of the Boc/Bzl strategy lies in the differential acid lability of the two main classes of protecting groups employed.

The Nα-Boc Group: Temporary Protection

The tert-butyloxycarbonyl (Boc) group serves as the temporary shield for the Nα-amino group of the incoming amino acid. Its key characteristic is its stability in neutral and basic conditions, but its ready cleavage by moderately strong acids, most commonly trifluoroacetic acid (TFA).

-

Deprotection Mechanism: The removal of the Boc group is an acid-catalyzed process that proceeds via the formation of a highly stable tert-butyl cation. This carbocation is then typically quenched by scavengers present in the reaction mixture to prevent unwanted side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine. After deprotection, the newly exposed N-terminal amine is protonated as an ammonium salt, which helps to reduce peptide aggregation by disrupting intermolecular hydrogen bonds.

The Side-Chain Bzl Groups: Semi-Permanent Protection

To prevent side reactions during peptide assembly, the reactive side chains of many amino acids must be protected. In the Boc/Bzl strategy, this is accomplished using various benzyl-based (Bzl) protecting groups, which are considered semi-permanent because they are stable to the repetitive TFA treatments used to remove the Nα-Boc group. Their removal requires a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which is only used at the final stage of the synthesis.

Examples of common Bzl-based side-chain protecting groups include:

-

Benzyl (Bzl) ethers: For the hydroxyl groups of Serine, Threonine, and Tyrosine.

-

2-Bromobenzyloxycarbonyl (BrZ): An alternative for Tyrosine's phenolic hydroxyl group.

-

2-Chlorobenzzyloxycarbonyl (Z(2-Cl)): For the ε-amino group of Lysine.

-

Benzyl (Bzl) esters: For the carboxyl groups of Aspartic acid and Glutamic acid.

-

Tosyl (Tos): For the guanidinium group of Arginine.

The Boc-SPPS Workflow

The synthesis of a peptide via the Boc/Bzl strategy is a cyclical process, with each cycle adding one amino acid to the growing chain. The overall workflow involves the initial anchoring of the first amino acid to the resin, followed by repetitive cycles of deprotection, neutralization, and coupling, and concludes with a final cleavage step.

Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis.

Quantitative Data Summary

The following table summarizes key quantitative parameters and reagents commonly used in the Boc/Bzl SPPS strategy.

| Parameter | Reagent / Condition | Typical Value / Concentration | Purpose |

| Nα-Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | Removes the temporary Nα-Boc group. |

| Deprotection Time | 15-30 minutes | Ensures complete removal of the Boc group. | |

| Cation Scavenger (optional) | 0.5% Dithioethane (DTE) | Prevents alkylation of sensitive residues (Trp, Met, Cys). | |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | Neutralizes the N-terminal ammonium salt to a free amine. |

| Amino Acid Coupling | Coupling Reagents | HBTU, BOP, DCC, DIC | Activates the incoming Boc-amino acid for peptide bond formation. |

| Boc-Amino Acid | 2-4 equivalents | Drives the coupling reaction to completion. | |

| Final Cleavage | Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves the peptide from the resin and removes side-chain Bzl groups. |

| Cleavage Conditions | 0 °C, 1-4 hours | Standard conditions for most peptides. | |

| Cation Scavengers | Anisole, p-cresol, thioanisole, DMS | Traps reactive carbocations generated from protecting groups. |

Experimental Protocols

Caution: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive and toxic substance. The final cleavage step must be performed by trained personnel using a specialized, dedicated HF apparatus in a well-ventilated fume hood.

Protocol 1: Manual Boc-SPPS Cycle (0.1 mmol scale)

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling: Place the Boc-amino acid-loaded resin (e.g., 200 mg of Merrifield resin at 0.5 mmol/g) in a fritted reaction vessel. Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes. Drain the solvent.

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (~5 mL). Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM (~5 mL). Agitate for 20-30 minutes. Drain the solution.

-

-

Washing: Wash the peptide-resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DCM (3x), Isopropanol (IPA) (2x), DCM (3x).

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (~5 mL). Agitate for 1-2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash with DCM (3x).

-

-

Amino Acid Coupling (HBTU activation):

-

In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq) and HBTU (0.4 mmol, 4 eq) in N,N-Dimethylformamide (DMF, ~2 mL).

-

Add DIEA (0.8 mmol, 8 eq) to the vial to activate the amino acid (solution may change color).

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Optional: Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the peptide-resin with DCM (3x) and DMF (3x).

-

Repeat Cycle: The peptide-resin is now ready for the next cycle, starting again from Step 2.

Protocol 2: Final HF Cleavage ("Low-High" HF Procedure)

This two-step procedure is recommended for peptides containing sensitive residues to minimize side reactions.

-

Preparation: Place the dried peptide-resin in a specialized HF reaction vessel. Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide (DMS)).

-

Step 1: Low HF Cleavage:

-

Cool the vessel in a dry ice/acetone bath (-78 °C).

-

Distill a mixture of HF/DMS (typically 1:3 v/v) into the vessel.

-

Allow the reaction to stir at 0 °C for 2-4 hours. This step removes more acid-labile protecting groups (e.g., from Ser, Thr, Tyr) while keeping others intact.

-

Carefully evaporate the HF and DMS under vacuum.

-

-

Step 2: High HF Cleavage:

-

To the resin from the previous step, add a scavenger such as anisole.

-

Cool the reaction vessel again in a dry ice/acetone bath.

-

Distill neat, anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1 hour to cleave the peptide from the resin and remove the remaining Bzl-based groups.

-

-

Work-up:

-

Evaporate the HF under vacuum.

-

Wash the resulting peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter the resin and collect the precipitated peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA) for purification by reverse-phase HPLC.

-

Common Side Reactions and Mitigation Strategies

Despite its robustness, the harsh acidic conditions of the Boc/Bzl strategy can lead to several side reactions. Understanding and mitigating these is critical for synthesizing high-purity peptides.

Caption: Causes and types of common side reactions in Boc-SPPS.

| Side Reaction | Description | Cause & Conditions | Prevention Strategy |

| Alkylation | The thioether of Met/Cys or indole of Trp is alkylated by reactive carbocations. | Generated from the Boc group (t-butyl cation) during TFA deprotection. | Add scavengers like 0.5% DTE or triisopropylsilane (TIS) to the TFA deprotection solution. |

| Aspartimide Formation | The peptide backbone cyclizes at an Aspartic acid residue, leading to α/β peptide mixtures or piperidide adducts. | Occurs under acidic or basic conditions, especially in Asp-Gly, Asp-Ala, or Asp-Ser sequences. | Use β-cyclohexyl ester (OcHex) protection for the Asp side chain instead of the standard benzyl ester. |

| Pyroglutamate (pGlu) Formation | The N-terminal amine of a Gln or Glu residue attacks its own side-chain amide or carboxyl group, forming a cyclic lactam. | Promoted by repetitive TFA deprotection steps or during neutralization. | Minimize the time between neutralization and the subsequent coupling step. Use in-situ neutralization protocols. |

| Diketopiperazine Formation | The free N-terminus of the second amino acid attacks the ester linkage to the resin, cleaving a cyclic dipeptide. | Occurs at the dipeptide stage. Less frequent than in Fmoc-SPPS as the N-terminus is protonated. | Utilize in-situ neutralization protocols to ensure the activated amino acid is present when the amine is deprotonated. |

| Acylium Ion Formation | During HF cleavage, the protonated γ-carboxyl group of Glutamic acid dehydrates to form a reactive acylium ion. | Caused by the strong acid (HF). The ion can cyclize or react with scavengers (e.g., anisole) to form a ketone. | Optimize HF cleavage time and temperature. Use scavengers like p-cresol instead of anisole. |

| Asp-Pro Cleavage | The peptide bond between Aspartic acid and Proline can be cleaved under harsh acidic conditions. | Occurs during the final strong acid (HF) treatment. | Use milder final cleavage conditions if possible (e.g., TFMSA) or reduce HF exposure time. |

Advantages and Disadvantages of the Boc/Bzl Strategy

| Advantages | Disadvantages |

| Robust & Well-Established: A proven and reliable method for a wide range of peptide sequences. | Harsh Final Cleavage: Requires the use of highly hazardous and corrosive anhydrous HF, necessitating specialized equipment. |

| Reduced Aggregation: The protonated state of the N-terminus after each deprotection step disrupts inter-chain hydrogen bonding, which is highly advantageous for synthesizing long or hydrophobic ("difficult") sequences. | Potential for Side-Chain Degradation: The harsh final cleavage conditions can degrade sensitive amino acid residues. |

| Lower Risk of Diketopiperazine: The protonated N-terminus at the dipeptide stage significantly suppresses this common side reaction. | Gradual Deprotection: Repetitive TFA treatment can cause premature, low-level cleavage of acid-labile Bzl-based side-chain protecting groups, potentially lowering final purity and yield. |

| Stable Reagents: Boc-protected amino acids are generally crystalline, stable, and have a long shelf life. | Quasi-Orthogonal System: The reliance on differential acid lability is not a truly orthogonal scheme, which can limit its application for synthesizing complex peptides requiring selective side-chain modifications. |

Conclusion

The Boc/Bzl strategy for Solid-Phase Peptide Synthesis is a cornerstone of peptide chemistry. The Boc group serves as a robust, temporary Nα-protecting group, removed by moderate acid, while Bzl-based groups provide semi-permanent side-chain protection, requiring a much stronger acid for their ultimate removal. This system of graduated acid lability, though demanding due to the use of hazardous reagents like HF, offers significant advantages in mitigating peptide aggregation, making it an indispensable tool for the synthesis of long, hydrophobic, and other challenging peptide sequences. While the milder Fmoc/tBu strategy has gained widespread popularity, a thorough understanding of the chemistry, protocols, and challenges of the Boc/Bzl approach is essential for any researcher or drug development professional, as it remains a powerful and often superior choice for specific, demanding synthetic targets.

References

Stability and Storage of Boc-D-Glu-OBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butyloxycarbonyl-D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl). The information presented herein is crucial for maintaining the integrity and purity of this reagent, which is widely used in peptide synthesis and other areas of chemical research. The guidance is based on information from suppliers and general chemical principles governing the stability of its constituent protecting groups.

Introduction

This compound is a protected amino acid derivative essential for the synthesis of peptides and other complex organic molecules.[1] The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl ester (OBzl) protects the α-carboxyl group of D-glutamic acid.[1] The stability of these protecting groups is paramount to ensure the successful outcome of multi-step syntheses. This guide outlines the best practices for the storage and handling of this compound in both solid and solution forms.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and extend the shelf life of this compound. The following tables summarize the recommended storage conditions for the compound in its solid powder form and when dissolved in a solvent.

Table 1: Storage of Solid this compound

| Storage Temperature | Duration | Supplier Recommendations |

| -20°C | Up to 3 years | MedChemExpress[2] |

| 2-8°C | Up to 2 years | MedChemExpress, MySkinRecipes, Sigma-Aldrich[1][2] |

| Room Temperature | Not specified | Chem-Impex suggests keeping it in a dark place and sealed in dry conditions at room temperature. |

Table 2: Storage of this compound in Solution

| Solvent | Storage Temperature | Duration | Supplier Recommendations |

| DMSO | -80°C | Up to 6 months | MedChemExpress, GlpBio |

| DMSO | -20°C | Up to 1 month | MedChemExpress, GlpBio |

Note: It is strongly recommended to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.

Handling and Safety Precautions

Proper handling of this compound is essential for user safety and to maintain the quality of the compound.

Table 3: General Handling and Safety Guidelines

| Aspect | Recommendation | Rationale |

| Appearance | White to off-white powder. | Visual inspection for discoloration can be an initial indicator of potential degradation. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves and eye protection. | To prevent skin and eye irritation. |

| Solubility | Soluble in DMSO and methanol. For DMSO, ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO for best results. | Ensures complete dissolution and accurate concentration measurements. |

| Inert Atmosphere | Store in a dry environment. Some suppliers recommend sealing in a dry place. | To prevent hydrolysis of the ester and potential reactions with moisture. |

| Light Exposure | Store in a dark place. | To prevent potential light-induced degradation. |

Chemical Stability and Potential Degradation Pathways

While specific kinetic stability data for this compound under various conditions is not extensively available in the literature, the stability of the Boc and benzyl ester protecting groups is well-understood. The primary degradation pathways are the cleavage of these protecting groups under non-ideal conditions.

The Boc group is known to be labile to acidic conditions. Exposure to even mild acids can lead to its removal, exposing the free amine. The benzyl ester group is generally stable to acidic conditions used for Boc deprotection but is susceptible to cleavage by strong acids and catalytic hydrogenolysis.

Caption: Potential degradation pathways of this compound via acidic or reductive cleavage of its protecting groups.

Experimental Workflow for Handling

The following diagram outlines a general workflow for handling this compound in a laboratory setting, from receiving the compound to its use in a typical application such as peptide synthesis.

Caption: A typical workflow for the handling and use of this compound in a research setting.

Conclusion

While specific, quantitative stability data for this compound is limited in publicly available literature, a robust understanding of its stability can be derived from the well-documented chemistry of its protecting groups and the storage recommendations provided by various chemical suppliers. Adherence to the storage and handling guidelines outlined in this document—namely, storage at low temperatures (-20°C for long-term solid storage), protection from moisture and light, and proper handling of solutions—is essential for preserving the integrity of this important synthetic building block. For applications requiring the highest purity, it is recommended to use freshly purchased material or to verify the purity of stored material before use.

References

A Technical Guide to High-Purity Boc-D-Glu-OBzl for Peptide Synthesis

Introduction: Boc-D-Glu-OBzl, chemically known as N-α-tert-Butyloxycarbonyl-D-glutamic acid α-benzyl ester, is a critical building block in synthetic peptide chemistry. Its dual-protection scheme, featuring an acid-labile Boc group on the α-amine and a benzyl ester (Bzl) on the α-carboxyl group, makes it a valuable reagent for the precise incorporation of D-glutamic acid residues into peptide sequences. This is particularly important in the development of peptide-based therapeutics where D-amino acids are used to enhance stability against enzymatic degradation. This guide provides an overview of commercial suppliers, key quality specifications, and a detailed protocol for its application in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The quality and purity of the reagent are paramount for successful peptide synthesis, minimizing side reactions and ensuring the integrity of the final product. Key quality parameters include purity, typically assessed by TLC or HPLC, and optical rotation.

| Supplier/Brand | Product Name | CAS No. | Purity (Assay) | Molecular Formula | Form | Storage Temp. |

| Sigma-Aldrich (Novabiochem®) | This compound | 34404-30-3 | ≥98% (TLC)[1] | C₁₇H₂₃NO₆[2] | Powder[1] | 2-8°C[1] |

| BroadPharm | BOC-D-GLU(OBZL)-OH | 35793-73-8 | N/A | C₁₇H₂₃NO₆ | N/A | -20°C[3] |

| Aapptec | Boc-D-Glu(OBzl)-OH | 35793-73-8 | N/A | C₁₇H₂₃NO₆ | N/A | N/A |

| Chem-Impex | Boc-D-Glu(OBzl)-OSu* | 18800-76-5 | ≥99% (HPLC) | C₂₁H₂₆N₂O₈ | White Powder | 0-8°C |

| Santa Cruz Biotechnology | Boc-D-glutamic acid γ-benzyl ester | 35793-73-8 | N/A | C₁₇H₂₃NO₆ | N/A | N/A |

| Generic Supplier | Boc D Glu OBzl | 34404-30-3 | 99% | N/A | White Powder | N/A |

Note: The Chem-Impex product is the N-hydroxysuccinimide (OSu) ester, an activated form for coupling, which has a different CAS number and formula.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-glutamic acid residues via the Boc/Bzl strategy in SPPS. This method involves the temporary protection of the N-terminal amino group with the Boc group and more permanent protection of side chains with benzyl-based groups. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the benzyl group requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.

Logical Relationship of Protecting Groups in Boc/Bzl Strategy

The core of the Boc/Bzl synthesis strategy relies on the differential acid lability of the protecting groups. The N-α-Boc group is removed at each cycle, while the side-chain protecting groups (and the resin linkage) remain intact until the final cleavage step.

Caption: Logic of orthogonal deprotection in Boc-SPPS.

Experimental Protocols

The following is a representative manual protocol for the incorporation of this compound into a peptide chain using Boc-SPPS on a PAM (phenylacetamidomethyl) resin. PAM resins offer good stability against TFA during the repeated deprotection steps.

General Boc-SPPS Workflow

The synthesis consists of a repeated cycle of deprotection, neutralization, and coupling, followed by a final cleavage step to liberate the completed peptide.

Caption: Step-by-step workflow for a single cycle in Boc-SPPS.

Detailed Methodologies

1. Resin Preparation:

-

Start with a suitable resin, such as PAM or Merrifield resin, often pre-loaded with the C-terminal amino acid.

-

Swell the resin in dichloromethane (DCM) before initiating the synthesis.

2. N-α-Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Perform a short pre-wash (1-2 minutes), drain, and then add a fresh solution for the main deprotection reaction (20-30 minutes) with agitation.

-

This step removes the Boc group, leaving a protonated N-terminal amine (TFA salt).

-

Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

-

To enable the subsequent coupling reaction, the protonated N-terminal amine must be converted to a free amine.

-

Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat this step.

-

Wash the resin extensively with DCM or DMF to remove excess base.

4. Coupling of this compound:

-

Activation: In a separate vessel, pre-activate the this compound (typically 3 equivalents relative to resin substitution). A common activation method uses DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole). Dissolve this compound and HOBt in DMF, then add DIC and allow activation to proceed for 10-15 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed.

-

Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser test. A positive test indicates incomplete coupling, and the step should be repeated.

5. Final Cleavage and Deprotection:

-

Once the full peptide sequence is assembled, wash the resin thoroughly and dry it under a vacuum.

-

The peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl ester on the D-glutamic acid) are removed simultaneously using a strong acid.

-

HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.

-

After cleavage, the crude peptide is precipitated, washed, and ready for purification, typically by HPLC.

References

The Stereochemical Impact of D-Glutamic Acid on Peptide Secondary Structure: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of non-native D-amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological function. This technical guide provides an in-depth analysis of the impact of D-glutamic acid on peptide secondary structure. By altering the chirality at a specific residue, D-glutamic acid introduces significant conformational changes, disrupting canonical structures like alpha-helices and promoting the formation of turns. This guide details the structural consequences, presents key experimental methodologies for synthesis and analysis, and summarizes the observed effects in a structured format to aid researchers in the rational design of novel peptide therapeutics.

Introduction to Chirality in Peptide Structure

Peptides and proteins are naturally synthesized from L-amino acids. The specific sequence of these L-amino acids dictates the local folding into secondary structures, such as α-helices and β-sheets, which are stabilized by a network of hydrogen bonds between backbone amide groups.[1] The chirality of the α-carbon is a fundamental determinant of the allowed backbone dihedral angles (φ and ψ), restricting them to specific regions of the Ramachandran plot that favor right-handed helical structures and parallel/anti-parallel β-sheets.

Introducing a D-amino acid, the enantiomer of its natural L-counterpart, provides a localized reversal of chirality. This modification is a key tool in peptide engineering, often used to increase resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2][3] However, the primary structural consequence is a profound alteration of the peptide backbone's conformational preferences, leading to significant changes in the secondary structure.[3][4]

Core Impact of D-Glutamic Acid on Secondary Structures

L-glutamic acid is known to be an α-helix-forming residue. The introduction of its D-enantiomer, D-glutamic acid, forces a local change in the backbone conformation that is incompatible with the canonical right-handed α-helix and can disrupt or induce other structural motifs.

Disruption of α-Helices

The incorporation of a D-amino acid into a peptide sequence that would otherwise form a right-handed α-helix acts as a "helix breaker." A study on an antimicrobial peptide demonstrated that D-amino acid substitutions in the middle of the amino acid sequence disrupted the α-helical structure, leading to a complete loss of activity, whereas substitutions at the termini had little effect on the overall helix. The steric hindrance and altered hydrogen-bonding pattern caused by the D-residue prevent the formation of the regular (i, i+4) hydrogen bonds that define the α-helix. This often results in a kink or a complete break in the helical structure.

Promotion of β-Turns and β-Hairpins

While disruptive to α-helices, D-amino acids are instrumental in promoting the formation of specific types of β-turns. A D-amino acid at the (i+1) or (i+2) position of a turn can stabilize type I' or type II' β-turns, respectively. These turns are crucial elements that connect anti-parallel β-strands, often serving as nucleation sites for the formation of β-hairpins. One foundational study showed that a single D-proline was a critical stabilizing element in a 23-residue peptide, enabling it to adopt a β-hairpin conformation that was absent in the all-L-amino acid control peptide. While not glutamic acid, this highlights the potent effect of D-isomers in directing folding pathways toward turn and sheet structures.

Quantitative Data Summary

The precise quantitative impact of a D-glutamic acid substitution is highly context-dependent, relying on the peptide sequence, solvent conditions, and the position of the substitution. The following table summarizes the generally observed structural effects.

| Peptide Context | D-Glu Position | Primary Structural Impact | Secondary Structure Consequence | Analytical Method(s) |

| Predominantly α-helical sequence | Middle of the helix | Disrupts the (i, i+4) hydrogen bond pattern. Forces backbone dihedral angles into a region disfavored by L-residues. | Induces a kink or break in the helix. Can lead to a transition from helix to random coil locally. | Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR) |

| Flexible or turn-prone sequence | Position 2 of a 4-residue turn | Stabilizes a Type I' β-turn conformation. | Promotes the formation of a stable β-turn. | CD, NMR, Molecular Dynamics (MD) |

| Two β-strand forming sequences | In the linker region between strands | Facilitates the formation of a stable β-turn connecting the strands. | Can nucleate the formation of a β-hairpin structure. | CD, NMR, X-ray Crystallography |

| All-L peptide | Any position | Creates a left-handed chiral center. | Can induce a mirror-image secondary structure if multiple D-amino acids are used. | Circular Dichroism (CD) |

Experimental Protocols & Workflows

Determining the structural impact of D-glutamic acid incorporation requires peptide synthesis followed by rigorous biophysical characterization.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides containing D-amino acids are synthesized using standard chemical methods, most commonly Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first C-terminal L-amino acid to the resin. The amino acid (3 eq) is pre-activated with a coupling agent like HBTU (2.9 eq) and a non-nucleophilic base like DIPEA (6 eq) in DMF. The reaction is monitored for completion using a Kaiser test.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. When the sequence calls for D-glutamic acid, an Fmoc-protected D-glutamic acid derivative (e.g., Fmoc-D-Glu(OtBu)-OH) is used in the coupling step.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically done using a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Verification: The crude peptide is precipitated in cold diethyl ether, then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS).

Caption: A generalized workflow for synthesizing a peptide containing a D-amino acid via Fmoc-SPPS.

Secondary Structure Analysis

Once purified, the peptide's secondary structure is analyzed using spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy: CD is a widely used method for rapidly assessing the overall secondary structure content of a peptide in solution. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra in the far-UV region (185-240 nm).

-

α-helices show a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

-

β-sheets display a negative band around 217 nm and a positive band near 195 nm.

-

Random coils are characterized by a strong negative band near 198 nm. A peptide containing a D-amino acid that adopts a left-handed helix will show an inverted CD spectrum compared to its right-handed L-amino acid counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information at the atomic level. Through-bond (e.g., COSY, TOCSY) and through-space (NOESY) experiments can be used to assign proton resonances and determine short-range inter-proton distances. These distance restraints, along with dihedral angle information, are used to calculate a three-dimensional structure of the peptide in solution. NMR is particularly powerful for identifying the precise location of turns and kinks induced by the D-glutamic acid residue.

Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to model the conformational dynamics of a peptide over time. These simulations can provide insights into the conformational preferences and stability of peptides containing D-amino acids, complementing experimental data by exploring the energy landscape of different folded states.

Caption: An integrated workflow combining experimental and computational methods for structural analysis.

Logical Impact of D-Glutamic Acid on an α-Helix

The diagram below illustrates the logical consequence of substituting an L-amino acid with a D-amino acid within a right-handed α-helix.

Caption: The causal chain from D-amino acid substitution to the disruption of an α-helical structure.

Conclusion

The strategic incorporation of D-glutamic acid is a potent tool for peptide secondary structure modification. It reliably disrupts right-handed α-helical structures and can be used to engineer stable β-turns and β-hairpins. For researchers in drug development, this allows for the design of peptides with enhanced proteolytic stability and novel conformations capable of accessing new binding targets or exhibiting improved therapeutic properties. A thorough understanding of its stereochemical effects, combined with the experimental and computational workflows outlined in this guide, is essential for the rational design of next-generation peptide-based therapeutics.

References

- 1. Protein secondary structure - Wikipedia [en.wikipedia.org]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. books.rsc.org [books.rsc.org]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: HATU and HBTU as Coupling Reagents for Boc-D-Glu-OBzl in Peptide Synthesis

Introduction

Peptide synthesis is a fundamental process in biochemical research and drug development, enabling the creation of custom peptides for a vast range of applications. The formation of the amide bond between amino acids, known as peptide coupling, is the central reaction in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The success of this step is highly dependent on the choice of coupling reagent, which activates the C-terminal carboxylic acid of one amino acid to facilitate its reaction with the N-terminal amine of another.[1]

This document focuses on the use of two popular aminium-based coupling reagents, HATU and HBTU , for the incorporation of N-α-Boc-protected D-glutamic acid α-benzyl ester (Boc-D-Glu-OBzl).[2] The selection of an appropriate coupling reagent is especially critical for sterically hindered or aggregation-prone sequences to ensure high coupling efficiency, minimize side reactions, and prevent racemization.

Reagent Profiles and Mechanism of Action

Both HATU and HBTU belong to the guanidinium/aminium salt class of coupling reagents. They function by reacting with the carboxyl group of an N-protected amino acid to form a highly reactive active ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU is recognized as one of the most efficient coupling reagents available. Its enhanced reactivity is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive than its HOBt-based counterpart. This leads to faster reaction times and higher yields, particularly for difficult or sterically hindered couplings. Due to its high reactivity, HATU is often the reagent of choice for minimizing epimerization.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU is a widely used and effective coupling reagent that incorporates a standard benzotriazole (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester from HATU, which can result in slower reaction kinetics. Despite this, HBTU is a robust and more cost-effective option for many standard peptide synthesis applications, demonstrating good yields and reliable performance. It is particularly effective at reducing side reactions and, like HATU, should be used in equimolar amounts relative to the carboxylic acid to avoid potential guanidinylation of the N-terminal amine.

Data Presentation: Comparative Performance

While both reagents are highly effective, HATU generally provides superior performance, especially in challenging contexts such as synthesizing long peptides or coupling sterically hindered amino acids.

| Parameter | HATU | HBTU | References |

| Key Moiety | 7-Azabenzotriazole (HOAt) | 1-Hydroxybenzotriazole (HOBt) | |

| Coupling Efficiency | Excellent, especially for hindered couplings | High, but generally lower than HATU | |

| Reaction Speed | Faster | Slower | |

| Purity | Generally higher purity observed | Good purity, may have more deletion products in difficult sequences | |

| Epimerization Risk | Lower risk | Higher risk compared to HATU | |

| Side Reactions | Can cause N-terminal guanidinylation if used in excess | Can cause N-terminal guanidinylation if used in excess | |

| Cost | Higher | More cost-effective |

Experimental Protocols

The following are generalized protocols for the coupling of this compound using HATU or HBTU in a manual Boc-SPPS workflow. It is assumed that synthesis is proceeding on a pre-loaded resin (e.g., PAM or Merrifield resin) and the previous amino acid has been successfully coupled and deprotected.

Protocol 1: Coupling with HATU

This protocol is optimized for challenging couplings where high efficiency and minimal side reactions are critical.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Reagents for Boc deprotection (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM)

-

Reagents for Kaiser test or other amine test

Procedure:

-

Resin Preparation:

-

Ensure the peptide-resin is well-swollen in DMF.

-

Perform Boc deprotection of the N-terminal amino acid using 25-50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual TFA.

-

-

Neutralization:

-